molecular formula C8H8ClN5O2 B11374169 N-(6-chloro-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

N-(6-chloro-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

Cat. No.: B11374169
M. Wt: 241.63 g/mol
InChI Key: OJEMDKXISSDOHL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(6-chloro-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide involves several steps. One common method includes the reaction of 6-chloro-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine with acetic anhydride under reflux conditions . The reaction mixture is then cooled, and the precipitate is filtered and recrystallized to obtain the pure compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(6-chloro-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(6-chloro-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

N-(6-chloro-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide can be compared with other similar compounds, such as:

    5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine: This compound has similar structural features but different substituents, leading to variations in biological activity.

    2-methylthio-6-nitro-7-oxo-1,2,4-triazolo[5,1-c][1,2,4]triazin: . The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8ClN5O2

Molecular Weight

241.63 g/mol

IUPAC Name

N-(6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C8H8ClN5O2/c1-3-5(9)6(16)14-8(10-3)12-7(13-14)11-4(2)15/h1-2H3,(H2,10,11,12,13,15)

InChI Key

OJEMDKXISSDOHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C)Cl

Origin of Product

United States

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